Home > Products > Screening Compounds P57914 > Edotreotide lutetium Lu-177
Edotreotide lutetium Lu-177 - 321835-55-6

Edotreotide lutetium Lu-177

Catalog Number: EVT-247264
CAS Number: 321835-55-6
Molecular Formula: C65H89LuN14O18S2
Molecular Weight: 1595.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Lutetium Lu 177-Edotreotide is a radioconjugate consisting of the somatostatin analogue edotreotide labeled with lutetium Lu 177 with potential antineoplastic activities. Lutetium Lu 177-edotreotide binds to somatostatin receptors (SSTRs), with high affinity to type 2 SSTR, present on the cell membranes of many types of neuroendocrine tumor cells. Upon binding and internalization, this radioconjugate specifically delivers a cytotoxic dose of beta radiation to SSTR-positive cells. Edotreotide is produced by substituting tyrosine for phenylalanine at the 3 position of the somatostatin analogue octreotide (Tyr3-octreotide or TOC) and chelated by the bifunctional, macrocyclic chelating agent dodecanetetraacetic acid (DOTA).
Overview

Edotreotide lutetium Lu-177 is a radiopharmaceutical compound used primarily in targeted radionuclide therapy for the treatment of neuroendocrine tumors. It combines the radioisotope lutetium-177 with edotreotide, a synthetic analogue of somatostatin, which specifically binds to somatostatin receptors commonly expressed in neuroendocrine tumors. This compound is part of a therapeutic strategy known as peptide receptor radionuclide therapy, which aims to deliver targeted radiation to tumor cells while minimizing damage to surrounding healthy tissue.

Source and Classification

Edotreotide lutetium Lu-177 is classified as a targeted radionuclide therapy agent. It falls under the category of therapeutic radiopharmaceuticals, which are used for both diagnostic and therapeutic purposes in oncology. The compound is produced using no-carrier-added lutetium-177, ensuring high specific activity and purity, which enhances its effectiveness in clinical applications .

Synthesis Analysis

Methods and Technical Details

The synthesis of edotreotide lutetium Lu-177 involves several key steps:

  1. Production of Lutetium-177: Lutetium-177 can be produced through neutron irradiation of ytterbium-176 in a nuclear reactor, resulting in high-purity lutetium-177 free from long-lived metastable impurities .
  2. Radiolabeling: The synthesis process includes the radiolabeling of edotreotide with lutetium-177. This step typically employs bifunctional chelators that stabilize the radiolabel on the peptide structure, ensuring that the radiopharmaceutical retains its biological activity while being effectively targeted to tumor cells .
  3. Purification: Following radiolabeling, the product undergoes purification processes such as high-performance liquid chromatography (HPLC) to ensure the removal of unbound lutetium and other impurities, achieving a final product with high radiochemical purity .
Molecular Structure Analysis

Structure and Data

The molecular structure of edotreotide consists of a peptide backbone that mimics somatostatin, allowing it to bind effectively to somatostatin receptors on neuroendocrine tumor cells. The specific structure includes:

  • Peptide Sequence: Edotreotide is designed to enhance receptor binding affinity compared to natural somatostatin.
  • Chelating Agent: A bifunctional chelator is integrated into the structure to facilitate stable binding with lutetium-177.
Chemical Reactions Analysis

Reactions and Technical Details

The primary chemical reaction involved in forming edotreotide lutetium Lu-177 is the coordination reaction between the lutetium ion and the chelating agent within edotreotide. This reaction can be summarized as follows:

Edotreotide+Lu3+Edotreotide Lu3+\text{Edotreotide}+\text{Lu}^{3+}\rightarrow \text{Edotreotide Lu}^{3+}

This reaction is critical for ensuring that lutetium-177 remains bound to the peptide during its circulation in the body, allowing for effective targeting and internalization by tumor cells.

Mechanism of Action

Process and Data

The mechanism of action of edotreotide lutetium Lu-177 involves several steps:

  1. Binding: After administration, edotreotide binds specifically to somatostatin receptors on neuroendocrine tumor cells.
  2. Internalization: Once bound, the complex is internalized into the cell through receptor-mediated endocytosis.
  3. Radiation Emission: Lutetium-177 emits beta radiation upon decay, which induces DNA damage within tumor cells, leading to cell death while sparing surrounding healthy tissue due to its localized effect .

This targeted approach enhances therapeutic efficacy while reducing systemic toxicity.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Edotreotide lutetium Lu-177 exhibits several important physical and chemical properties:

  • Molecular Weight: The molecular weight of edotreotide is approximately 585 g/mol.
  • Stability: The compound demonstrates stability under physiological conditions but may degrade under prolonged exposure to light or heat.
  • Radiochemical Purity: High-performance liquid chromatography typically shows a radiochemical purity exceeding 95%, indicating effective purification processes .
Applications

Scientific Uses

Edotreotide lutetium Lu-177 is primarily utilized in clinical settings for treating patients with somatostatin receptor-positive gastroenteropancreatic neuroendocrine tumors. Its applications include:

Properties

CAS Number

321835-55-6

Product Name

Edotreotide lutetium Lu-177

IUPAC Name

2-[4-[2-[[(2R)-1-[[(4R,7S,10S,13R,16S,19R)-10-(4-aminobutyl)-4-[[(2R,3R)-1,3-dihydroxybutan-2-yl]carbamoyl]-7-[(1R)-1-hydroxyethyl]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicos-19-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]-7,10-bis(carboxylatomethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetate;lutetium-177(3+)

Molecular Formula

C65H89LuN14O18S2

Molecular Weight

1595.6 g/mol

InChI

InChI=1S/C65H92N14O18S2.Lu/c1-39(81)51(36-80)72-64(96)53-38-99-98-37-52(73-60(92)48(28-41-10-4-3-5-11-41)68-54(84)32-76-20-22-77(33-55(85)86)24-26-79(35-57(89)90)27-25-78(23-21-76)34-56(87)88)63(95)70-49(29-42-15-17-44(83)18-16-42)61(93)71-50(30-43-31-67-46-13-7-6-12-45(43)46)62(94)69-47(14-8-9-19-66)59(91)75-58(40(2)82)65(97)74-53;/h3-7,10-13,15-18,31,39-40,47-53,58,67,80-83H,8-9,14,19-30,32-38,66H2,1-2H3,(H,68,84)(H,69,94)(H,70,95)(H,71,93)(H,72,96)(H,73,92)(H,74,97)(H,75,91)(H,85,86)(H,87,88)(H,89,90);/q;+3/p-3/t39-,40-,47+,48-,49+,50-,51-,52+,53+,58+;/m1./s1/i;1+2

InChI Key

XOPYQJXRGHFPOH-NZMVMCJSSA-K

Canonical SMILES

CC(C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC=CC=C5)NC(=O)CN6CCN(CCN(CCN(CC6)CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])C(=O)NC(CO)C(C)O)O.[Lu+3]

Isomeric SMILES

C[C@H]([C@H]1C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)[C@@H](CC5=CC=CC=C5)NC(=O)CN6CCN(CCN(CCN(CC6)CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])C(=O)N[C@H](CO)[C@@H](C)O)O.[177Lu+3]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.